tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate
Description
tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate: is a chemical compound that features a tert-butyl group, a methanesulfonamide group, and a cyclohexyl ring
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-(methanesulfonamido)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)13-9-7-5-6-8-10(9)14-19(4,16)17/h9-10,14H,5-8H2,1-4H3,(H,13,15)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVMKPZNXJYXDO-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in organic solvents like THF or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. The presence of the sulfonamide group makes it a potential inhibitor of certain enzymes, providing insights into enzyme mechanisms and functions .
Medicine
Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate
- tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate
Uniqueness
tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable tool in scientific research and drug development.
Biological Activity
Tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H22N2O4S
- Molecular Weight : 278.37 g/mol
- CAS Number : 287953-38-2
- Structure : The compound features a tert-butyl group, a methanesulfonamide moiety, and a cyclohexyl structure which contributes to its unique biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies indicate that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways.
Pharmacological Effects
Research has shown that this compound exhibits various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against specific bacterial strains.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses in vitro and in vivo.
- Neuroprotective Properties : There is emerging evidence indicating that it may protect neuronal cells from oxidative stress.
Case Studies
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Neuroprotective Studies :
Data Summary
| Study Type | Target/Model | Key Findings |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant growth inhibition at >50 µg/mL |
| Anti-inflammatory | Arthritis model | 40% reduction in inflammatory markers (20 mg/kg) |
| Neuroprotection | Neuronal cell cultures | 30% reduction in cell death under stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
